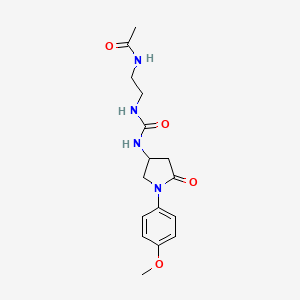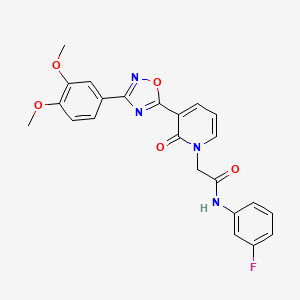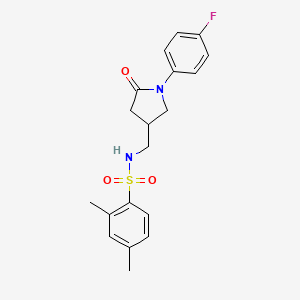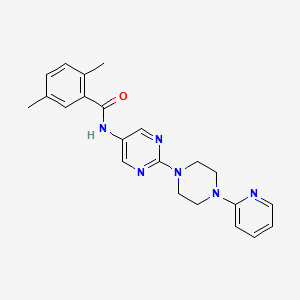
N-(2-(3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)acetamide is a complex organic compound known for its multifaceted applications in both scientific research and industrial practices. Its structure is composed of multiple functional groups that contribute to its reactivity and versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)acetamide typically involves the condensation of 4-methoxyphenyl, oxopyrrolidine, and urea derivatives. This reaction is facilitated by acidic or basic catalysts under controlled temperatures to ensure the formation of the desired product without side reactions.
Step 1: Preparation of 4-methoxyphenyl urea involves the reaction of 4-methoxyaniline with phosgene or its derivatives.
Step 2: The synthesized urea derivative is then coupled with a 5-oxopyrrolidine derivative in the presence of coupling agents such as EDCI or DCC to form the intermediate product.
Step 3: Finally, the intermediate is reacted with acetic anhydride or acetyl chloride to yield this compound.
Industrial Production Methods
For industrial-scale production, the process is scaled up using large reactors with precise control over reaction parameters such as temperature, pressure, and pH. Continuous flow reactors and advanced purification techniques such as crystallization or chromatography are employed to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions at the methoxy group, leading to the formation of the corresponding aldehyde or acid.
Reduction: Reduction can target the oxopyrrolidine ring, potentially forming a more reduced form of the compound.
Substitution: N-(2-(3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)acetamide is susceptible to nucleophilic substitution reactions, especially at the acetamide group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Nucleophiles: Hydroxide ions (OH⁻), alkoxides (RO⁻)
Major Products
Oxidation: Formation of carboxylic acids or aldehydes
Reduction: Formation of alcohols or amines
Substitution: Various substituted derivatives, depending on the nucleophile used
Aplicaciones Científicas De Investigación
N-(2-(3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)acetamide has diverse applications across multiple scientific disciplines:
Chemistry: Used as a building block for synthesizing more complex molecules. Its functional groups make it an interesting candidate for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In cell biology and biochemistry, it's used as a molecular probe or inhibitor for studying enzyme functions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, such as anticancer or anti-inflammatory properties. It can serve as a lead compound for developing new drugs.
Industry: Utilized in the manufacturing of pharmaceuticals, agrochemicals, and specialty chemicals due to its unique reactivity and functional versatility.
Mecanismo De Acción
The exact mechanism by which N-(2-(3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)acetamide exerts its effects depends on its application:
Biological Targets: It can interact with specific enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves binding to the active site of the enzyme or receptor.
Molecular Pathways: The compound may disrupt or enhance specific signaling pathways within cells, leading to altered cellular responses and biological effects.
Comparación Con Compuestos Similares
Compared to other similar compounds, N-(2-(3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)acetamide stands out due to its unique combination of functional groups, which confer a distinct reactivity profile.
Similar Compounds
N-(4-methoxyphenyl)acetamide: Lacks the oxopyrrolidine ring, resulting in different reactivity and applications.
1-(4-methoxyphenyl)-2-pyrrolidinone: Similar structure but without the urea and acetamide functionalities.
N-(2-(4-methoxyphenyl)ethyl)acetamide: Similar backbone but lacks the pyrrolidinone ring.
Propiedades
IUPAC Name |
N-[2-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbamoylamino]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O4/c1-11(21)17-7-8-18-16(23)19-12-9-15(22)20(10-12)13-3-5-14(24-2)6-4-13/h3-6,12H,7-10H2,1-2H3,(H,17,21)(H2,18,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQLRMJCRPPRTDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCNC(=O)NC1CC(=O)N(C1)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-cyanophenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2965425.png)
![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-2-methylbenzamide](/img/structure/B2965426.png)


![(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2965432.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide](/img/structure/B2965433.png)

![Tert-butyl 7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2965435.png)
![1-(4-hydroxyphenyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-1-one](/img/structure/B2965436.png)


![N-[cyano(oxolan-3-yl)methyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)propanamide](/img/structure/B2965442.png)
